molecular formula C12H14N2O6 B11723507 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11723507
M. Wt: 282.25 g/mol
InChI Key: SJIYVXTZWZSVLZ-APHKKCJPSA-N
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Description

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure It features a tetrahydropyrimidine ring fused with a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including protection and deprotection of functional groups, cyclization, and substitution reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propargyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(ethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its propargyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9+,10-,11-/m1/s1

InChI Key

SJIYVXTZWZSVLZ-APHKKCJPSA-N

Isomeric SMILES

C#CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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